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Compound of Interest

Compound Name: Ro 41-1879

Cat. No.: B1680684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical catechol-substituted cephalosporin,

Ro 41-1879, against a selection of recently developed antibiotics. The aim is to offer a

benchmark of its historical activity profile in the context of modern antibacterial agents that

target multidrug-resistant (MDR) pathogens.

Executive Summary:

Ro 41-1879, a cephalosporin from the early 1990s, demonstrated notable in vitro activity

against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas

aeruginosa and Xanthomonas maltophilia. This report juxtaposes its known characteristics with

the performance of contemporary antibiotics such as cefiderocol, ceftazidime-avibactam,

lefamulin, omadacycline, and eravacycline. While direct comparative studies with Ro 41-1879
are unavailable, this guide leverages historical data alongside current surveillance data for

newer agents to provide a relevant performance context. The comparison focuses on bacteria

within Ro 41-1879's reported spectrum of activity.
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Antibiotic Class
Year of Initial
Data/Approval

Mechanism of
Action

Key Spectrum
Highlights

Ro 41-1879

Catechol-

substituted

cephalosporin

1991 (in vitro

data)

Inhibition of

bacterial cell wall

synthesis by

binding to

penicillin-binding

proteins (PBPs).

The catechol

moiety is

suggested to

facilitate iron-

mediated

transport into

bacterial cells.

Gram-positive

cocci,

Pseudomonas

spp.,

Xanthomonas

maltophilia.

Cefiderocol
Siderophore

cephalosporin

2019 (FDA

Approval)

Inhibition of

bacterial cell wall

synthesis.

Utilizes a "Trojan

horse"

mechanism by

chelating iron

and using

bacterial iron

transport

systems to enter

the periplasmic

space of Gram-

negative

bacteria.[1][2]

Broad activity

against MDR

Gram-negative

bacteria,

including

carbapenem-

resistant

Enterobacterales

, Pseudomonas

aeruginosa,

Acinetobacter

baumannii, and

Stenotrophomon

as maltophilia.
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Ceftazidime-

avibactam

Cephalosporin /

β-lactamase

inhibitor

2015 (FDA

Approval)

Ceftazidime

inhibits bacterial

cell wall

synthesis.

Avibactam is a

non-β-lactam β-

lactamase

inhibitor that

protects

ceftazidime from

degradation by a

broad range of β-

lactamases,

including KPC

and some OXA-

type

carbapenemases

.

Active against

many MDR

Enterobacterales

and

Pseudomonas

aeruginosa.

Lefamulin Pleuromutilin
2019 (FDA

Approval)

Inhibits bacterial

protein synthesis

by binding to the

peptidyl

transferase

center of the 50S

ribosomal

subunit.

Active against

common

community-

acquired

pneumonia

pathogens,

including

Streptococcus

pneumoniae,

Haemophilus

influenzae, and

atypical bacteria,

as well as

methicillin-

resistant

Staphylococcus

aureus (MRSA).
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Omadacycline

Aminomethylcycli

ne (Tetracycline

derivative)

2018 (FDA

Approval)

Inhibits bacterial

protein synthesis

by binding to the

30S ribosomal

subunit.

Designed to

overcome

common

tetracycline

resistance

mechanisms.

Broad-spectrum

activity against

Gram-positive

bacteria

(including MRSA

and VRE), many

Gram-negative

bacteria, and

atypical

pathogens.

Eravacycline

Fluorocycline

(Tetracycline

derivative)

2018 (FDA

Approval)

Inhibits bacterial

protein synthesis

by binding to the

30S ribosomal

subunit. Effective

against bacteria

with common

tetracycline

resistance

mechanisms.

Broad-spectrum

activity against

many Gram-

negative and

Gram-positive

bacteria,

including

carbapenem-

resistant

Enterobacterales

and

Acinetobacter

baumannii.

Comparative In Vitro Activity Data
Direct comparative Minimum Inhibitory Concentration (MIC) data for Ro 41-1879 is based on a

1991 study which provided a qualitative comparison against ceftazidime. The following tables

present MIC50 and MIC90 data for newly developed antibiotics against bacterial groups

relevant to Ro 41-1879's known spectrum.

Note on Ro 41-1879 Data: A 1991 study by R. N. Jones reported that Ro 41-1879 had a

slightly superior spectrum of activity (2- to 32-fold) compared to ceftazidime against Gram-

positive cocci, Pseudomonas spp., and Xanthomonas maltophilia. For Enterobacteriaceae,
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ceftazidime was slightly more active. Specific MIC values from this study are not publicly

available.

Table 2.1: Activity against Gram-Positive Cocci
(Staphylococcus aureus)

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)

Lefamulin 0.06 0.12

Omadacycline 0.12 0.25

Eravacycline 0.12 1

Data for Lefamulin and Omadacycline sourced from recent surveillance studies against both

methicillin-susceptible and meth-resistant S. aureus.

Table 2.2: Activity against Pseudomonas aeruginosa
Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)

Cefiderocol 0.5 2

Ceftazidime-avibactam 2 4

Data for Cefiderocol and Ceftazidime-avibactam sourced from recent surveillance studies

against P. aeruginosa, including multidrug-resistant isolates.

Table 2.3: Activity against Stenotrophomonas
maltophilia

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)

Cefiderocol 0.12 0.5

Eravacycline 0.5 2

Data for Cefiderocol and Eravacycline sourced from recent surveillance studies.
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Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory

Concentrations (MICs) using the broth microdilution method, consistent with the historical

evaluation of Ro 41-1879 and current standards from the Clinical and Laboratory Standards

Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible

growth of a microorganism in vitro.

Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial isolates for testing

Antimicrobial agent stock solutions

Sterile saline or broth for inoculum preparation

Spectrophotometer

0.5 McFarland turbidity standard

Incubator (35°C ± 2°C)

Procedure:

Inoculum Preparation:

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate

incubated overnight.

Suspend the colonies in sterile saline or broth.
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Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ CFU/mL.

Dilute the standardized inoculum in CAMHB to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Antimicrobial Dilutions:

Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well

microtiter plates.

The final volume in each well after inoculation is typically 100 µL.

Inoculation:

Inoculate each well containing the antimicrobial dilutions with the prepared bacterial

suspension.

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Incubation:

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation:

After incubation, visually inspect the plates for bacterial growth (turbidity).

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits

visible growth.

Visualizations
Mechanism of Action & Experimental Workflow
Diagrams
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Ro 41-1879 (Cephalosporin) Mechanism Cefiderocol (Siderophore Cephalosporin) Mechanism

Entry into bacterial cell
(facilitated by catechol moiety)

Binding to Penicillin-Binding Proteins (PBPs)

Inhibition of peptidoglycan synthesis

Cell wall instability and lysis

Cefiderocol chelates iron

Active transport via bacterial iron transporters

Binding to PBPs

Inhibition of peptidoglycan synthesis

Cell lysis

Click to download full resolution via product page

Caption: Mechanisms of Action for Ro 41-1879 and Cefiderocol.
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Lefamulin (Pleuromutilin) Mechanism Omadacycline/Eravacycline (Tetracycline derivatives) Mechanism

Binds to 50S ribosomal subunit

Inhibits peptidyl transferase center

Prevents protein synthesis

Inhibition of bacterial growth

Binds to 30S ribosomal subunit

Blocks binding of aminoacyl-tRNA

Inhibition of protein synthesis

Inhibition of bacterial growth

Click to download full resolution via product page

Caption: Mechanisms of Action for Lefamulin and modern Tetracyclines.
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Broth Microdilution MIC Testing Workflow Prepare standardized bacterial inoculum
(0.5 McFarland)

Inoculate wells with bacterial suspension

Prepare serial dilutions of antibiotic in 96-well plate

Incubate at 35°C for 16-20 hours

Visually inspect for turbidity

MIC = Lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion
Ro 41-1879 was a catechol-substituted cephalosporin with a promising in vitro activity profile in

the early 1990s, particularly against Gram-positive cocci and challenging Gram-negative

pathogens like Pseudomonas aeruginosa and Xanthomonas maltophilia. When benchmarked

against newly developed antibiotics, it is evident that significant advancements have been

made, particularly in combating multidrug resistance.

Newer agents like cefiderocol and ceftazidime-avibactam offer potent options against MDR

Gram-negative bacteria, including carbapenem-resistant strains, through novel mechanisms

such as siderophore-mediated entry and broad-spectrum β-lactamase inhibition. For Gram-

positive infections, including MRSA, newer classes like the pleuromutilins (lefamulin) and

advanced tetracyclines (omadacycline, eravacycline) provide robust activity and overcome

common resistance pathways.
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While a direct quantitative comparison is hampered by the limited availability of historical data

for Ro 41-1879, this guide provides a valuable perspective on the evolution of antibiotic

development and the significant progress in addressing the challenge of antimicrobial

resistance. The detailed protocols and mechanisms of action serve as a useful reference for

researchers in the field of antibiotic discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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